132326-72-8

Influenza vaccine development Cross-protective T cell immunity Epitope conservation

Researchers developing cross-strain T cell vaccines face a critical bottleneck: most influenza NP epitopes exhibit sequence variation across viral strains or depend on proteasome-dependent processing, confounding cross-protection studies. Influenza NP(147-155) resolves both limitations. • 100% sequence conservation (TYQRTRALV) across divergent strains including A/PR/8/34 (H1N1), ma-CA/04, and A/AA/6/60. • Proteasome-independent presentation; lactacystin treatment enhances Kd-NP(147-155) complex generation fourfold. • Structurally defined H-2Kd anchor residues (Tyr2, Thr5, Val9); Tyr2→Ala substitution reduces MHC binding ≥100-fold. Reliable supply with consistent ≥95% HPLC purity for reproducible tetramer production and T cell monitoring assays.

Molecular Formula C₄₈H₈₂N₁₆O₁₄
Molecular Weight 1107.26
CAS No. 132326-72-8
Cat. No. B612635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name132326-72-8
CAS132326-72-8
Molecular FormulaC₄₈H₈₂N₁₆O₁₄
Molecular Weight1107.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza NP (147-155) Overview


Influenza NP (147-155), CAS 132326-72-8, is a nonamer peptide (sequence TYQRTRALV) derived from residues 147–155 of influenza A virus nucleoprotein. It is the immunodominant H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice, with a molecular weight of 1107.3 Da and formula C48H82N16O14. [1] Its three-dimensional structure in complex with H-2Kd has been solved at 2.60 Å resolution, revealing that anchor residues Tyr2, Thr5, and Val9 occupy the B, C, and F pockets of the MHC groove, respectively. [1] This peptide serves as a foundational tool for studying antigen presentation, T cell immunodominance, and universal influenza vaccine development.

Influenza NP (147-155) Substitution Failure


Influenza NP epitopes cannot be interchanged generically because they differ fundamentally in MHC restriction element, proteasome dependence of antigen processing, and sequence conservation across viral strains. NP(147-155) is H-2Kd-restricted, whereas NP(50-57) is H-2Kk-restricted and NP(366-374) is H-2Db-restricted; these determine completely distinct T cell receptor repertoires and experimental model systems. [1] Furthermore, NP(147-155) exhibits proteasome-independent presentation, while NP(50-57) is proteasome-dependent, meaning the two epitopes are processed through different intracellular pathways and respond oppositely to proteasome inhibitors. [2] Even among Kd-restricted peptides, the specific sequence TYQRTRALV is uniquely conserved across divergent influenza A strains—unlike other NP epitopes that accumulate amino acid substitutions—making it the only choice for experiments requiring cross-strain T cell recognition. [3] The quantitative evidence below establishes precisely where NP(147-155) differs from its closest in-class comparators.

Quantitative Differentiation for Influenza NP (147-155)


Cross-Strain Sequence Conservation vs NP(366-374)

The NP(147-155) sequence TYQRTRALV is identical across A/PR/8/34 (H1N1), ma-CA/04, and A/AA/6/60 influenza A strains. In contrast, the NP(366-374) epitope (H-2Db-restricted) varies at two positions among these same strains: ASNENMETM in A/PR/8/34, ASNENVETM in ma-CA/04, and ASNENMDTM in A/AA/6/60. [1] This absolute sequence conservation of NP(147-155) enables CD8+ T cells primed against one strain to recognize target cells infected with heterosubtypic strains, a property not shared by the variable NP(366-374) epitope. [1]

Influenza vaccine development Cross-protective T cell immunity Epitope conservation

Proteasome-Independent Presentation vs NP(50-57)

In cells treated with proteasome inhibitors, NP(147-155) continues to be presented efficiently at the cell surface, whereas presentation of NP(50-57) is markedly reduced. Systematic comparison of the two epitopes demonstrated that NP(147-155) utilizes non-proteasomal processing pathways, while NP(50-57) is strictly proteasome-dependent. [2] Furthermore, lactacystin treatment enhanced the generation of Kd-NP(147-155) complexes fourfold, whereas presentation of the Kk-restricted NP(50-57) determinant was marginally inhibited under the same conditions. [1]

Antigen processing and presentation Proteasome-independent pathway MHC class I epitope generation

Epitope Processing Efficiency vs NP(50-57)

Direct HPLC quantification of peptides extracted from cells expressing full-length NP(1-498) revealed 1800 copies/cell of NP(50-57) versus only 30 copies/cell of NP(147-155), representing a 60- to 90-fold difference. [1] However, when both peptides were expressed from minigene products, nearly identical and much greater amounts were recovered (55,000 copies/cell for each), demonstrating that the differential efficiency arises from upstream processing steps unique to the full-length protein context. [1] This establishes that NP(147-155) is a naturally subdominant epitope in terms of peptide copy number, despite being immunodominant in functional T cell responses—a paradox that makes it uniquely valuable for studying the dissociation between peptide abundance and immunodominance.

Antigen processing efficiency Immunodominance Epitope quantification

Tyr2 Anchor Residue in H-2Kd Binding

Alanine scanning mutagenesis of NP(147-155) demonstrated that all single-alanine-substituted variants bound purified Kd molecules in vitro with high affinity, except for the variant with Tyr2 replaced by alanine, for which binding affinity was reduced at least 100-fold. [2] The crystal structure of the H-2Kd–TYQRTRALV complex independently confirmed that Tyr at position 2 is the dominant anchor residue, sequestered as the only residue into the polymorphic B pocket, whose shape and chemistry make it an optimal binding site specifically for tyrosine side chains. [1] This structural definition provides a predictive framework: any Kd-restricted epitope without Tyr at position 2 will exhibit substantially lower MHC binding and consequently reduced T cell stimulation capacity compared to NP(147-155).

MHC binding motif Alanine scanning mutagenesis Anchor residue identification

DNA Vaccine-Induced CTL Precursor Frequency

In a direct comparative study, BALB/c mice immunized intramuscularly with NP DNA plasmid achieved CTL precursor (CTLp) frequencies specific for NP(147-155) that reached levels statistically indistinguishable from those found in mice that had undergone intranasal infection with live influenza virus. [1] Furthermore, a positive correlation was documented between the frequency of NP(147-155) epitope-specific CTLp and the extent of protective immunity against cross-strain (heterosubtypic) influenza challenge. [1] This contrasts with epitopes such as NP(366-374), where sequence variation between priming and challenge strains significantly reduces the magnitude of cross-reactive memory CD8 T cell responses, as demonstrated in the B6 mouse model. [2]

DNA vaccine immunogenicity CTL precursor frequency Cross-protective immunity

Influenza NP (147-155) Application Scenarios


Universal Influenza Vaccine Research

When developing T cell-based universal influenza vaccines, NP(147-155) is the epitope of choice because its sequence TYQRTRALV is 100% conserved across divergent influenza A strains including A/PR/8/34 (H1N1), ma-CA/04, and A/AA/6/60, while alternative NP epitopes such as NP(366-374) vary at two amino acid positions among these same strains. [7] DNA vaccination studies have demonstrated that NP(147-155)-specific CTL precursor frequencies reach levels comparable to live virus infection and positively correlate with cross-strain protective immunity, providing a quantitative benchmark for vaccine immunogenicity. [5]

Proteasome-Independent Antigen Processing

For investigating non-proteasomal MHC class I antigen processing pathways, NP(147-155) is uniquely necessary because it maintains efficient presentation in the presence of proteasome inhibitors, unlike the proteasome-dependent NP(50-57) epitope. [4] Lactacystin treatment quantitatively enhances Kd-NP(147-155) complex generation fourfold, providing a measurable positive control for proteasome inhibition experiments. [3] Researchers studying the role of tripeptidyl peptidase II (TPPII), leucine aminopeptidase, or other alternative processing proteases should use NP(147-155) as their model epitope.

Immunodominance and Epitope Competition Assays

NP(147-155) is the ideal tool for studying T cell immunodominance because it is paradoxically one of the least efficiently processed epitopes from full-length nucleoprotein (only ~30 copies per cell vs ~1800 copies for NP(50-57)) yet dominates the CTL response in H-2d mice. [2] This quantitative disparity enables researchers to dissect the relationship between peptide abundance and T cell immunodominance using a single protein system. The structurally defined anchor residues (Tyr2 as dominant anchor, Thr5, Val9) also permit rational mutagenesis studies; alanine substitution at Tyr2 reduces MHC binding ≥100-fold, providing a clean loss-of-function comparator. [1] [6]

MHC Tetramer and T Cell Monitoring

For H-2Kd tetramer production and antigen-specific CD8+ T cell monitoring, NP(147-155) provides the structurally best-characterized peptide–MHC complex, with the crystal structure resolved at 2.60 Å resolution showing precisely how Tyr2, Thr5, and Val9 occupy the B, C, and F pockets. [1] The ≥100-fold affinity penalty for Tyr2 substitution ensures that tetramer reagents prepared with this peptide exhibit high stability and specific staining of cognate T cells. [6] Commercial H-2Kd/NP(147-155) tetramers are established tools for tracking NP-specific CD8+ T cell responses in vaccine and infection studies. [7]

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